ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, combines the chromene moiety with a piperidine ring, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with piperidine derivatives. One common method includes the use of hydrazine hydrate in absolute ethanol under reflux conditions . The reaction mixture is heated for a specific duration, and the resulting precipitate is filtered, washed, and dried to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as solvent-free reactions and microwave irradiation, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized chromene derivatives .
Scientific Research Applications
Ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2H-chromene-3-carboxylate: A simpler chromene derivative with similar biological activities.
4H-chromene derivatives: These compounds share the chromene core structure and exhibit diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
Ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxylate is unique due to the presence of both the chromene and piperidine moieties. This combination enhances its biological activity and makes it a versatile compound for various research applications. Its ability to undergo multiple chemical reactions and form diverse derivatives further adds to its uniqueness .
Properties
IUPAC Name |
ethyl 1-(2-oxochromene-3-carbonyl)piperidine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-2-23-17(21)12-7-9-19(10-8-12)16(20)14-11-13-5-3-4-6-15(13)24-18(14)22/h3-6,11-12H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKQWTOMEFOKFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796411 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.